Dinsed
Description
Historical Trajectory of Dinsed Discovery and Initial Documentation
Placement of this compound within the Broader Sulfonamide Class of Chemical Compounds
This compound is explicitly identified as a sulfonamide. nih.gov Sulfonamides are a class of organic compounds characterized by the presence of a sulfonyl group (S(=O)₂) linked to a nitrogen atom (-SO₂NH₂ or -SO₂NH-). nih.gov This functional group forms the basis of several groups of drugs, although not all sulfonamides possess antibacterial activity. nih.govwikipedia.org The core structure of sulfonamides involves a sulfur atom double-bonded to two oxygen atoms, also bonded to a nitrogen atom and typically an aniline (B41778) group. nih.gov Sulfonamides can be broadly classified based on the presence or absence of an aromatic amine, leading to categories like anti-bacterial sulfonamides and non-antibacterial sulfonamides. nih.gov this compound's classification as a sulfonamide places it within this diverse group of compounds with a shared structural motif.
Rationale for Continued Academic Investigation into this compound-Related Chemistry and Biology
The continued academic investigation into compounds like this compound is driven by several factors. The vastness of the chemical space, with billions of potential compounds, suggests that a significant number remain undiscovered and could possess valuable properties. yahoo.com Understanding the chemistry of specific compound classes, such as sulfonamides, allows for the exploration of their potential interactions with biological systems. Chemical biology, a multidisciplinary field at the interface of chemistry and biology, utilizes chemical principles and tools to investigate biological processes at a molecular level. universiteitleiden.nlmskcc.orgsheffield.ac.ukpurdue.edumdpi.com Small molecules, including synthetic ones like this compound, serve as crucial tools in chemical biology to probe and understand cellular and molecular pathways. purdue.edumdpi.com Research in this area aims to design molecules that can interact with biological targets, contributing to the fundamental understanding of disease states and potentially informing the development of new chemical entities. universiteitleiden.nlmskcc.orgpurdue.edu The specific structural features of this compound, as a dinitrodiphenylsulfonylethylenediamine, likely present unique opportunities for studying structure-activity relationships and exploring novel chemical reactivity or biological interactions. nih.gov
Overview of Major Research Domains Pertinent to this compound Studies
Research involving this compound would likely fall under several major domains within chemistry and biology. Given its classification, relevant areas include:
Sulfonamide Chemistry: This involves the synthesis, characterization, and study of the chemical properties and reactions of sulfonamide compounds. Research might focus on developing new synthetic routes to this compound or its analogs, or investigating its reactivity under different conditions.
Chemical Biology: As highlighted earlier, chemical biology is a key domain where small molecules like this compound are used as probes to study biological systems. universiteitleiden.nlmskcc.orgsheffield.ac.ukpurdue.edumdpi.com Research could explore how this compound interacts with specific biomolecules or pathways, potentially revealing insights into biological mechanisms.
Medicinal Chemistry (excluding clinical aspects): While excluding dosage and adverse effects, the fundamental principles of medicinal chemistry related to the design and synthesis of biologically active molecules are relevant. sheffield.ac.uk Studies might investigate structural modifications of this compound to understand how changes in its chemical structure affect its interaction with biological targets at a molecular level.
Structural Biology: Determining the three-dimensional structure of this compound and any complexes it forms with biomolecules is crucial for understanding its interactions. Techniques like X-ray crystallography or NMR spectroscopy could be employed in this domain. PubChem provides computed 2D and 3D structures for this compound. nih.gov
These research areas often overlap and contribute to a comprehensive understanding of compounds like this compound, from their fundamental chemical behavior to their potential roles in biological contexts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O8S2/c19-17(20)11-3-1-5-13(9-11)27(23,24)15-7-8-16-28(25,26)14-6-2-4-12(10-14)18(21)22/h1-6,9-10,15-16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDWBZHWHFGVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046297 | |
| Record name | Dinsed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-62-8 | |
| Record name | Dinsed [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DINSED | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dinsed | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINSED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KIO8KEG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations Involving Dinsed
Established Synthetic Pathways for Dinsed Production
The preparation of this compound has been documented in early chemical literature. A reference dating back to 1905 by Chattaway in the Journal of the Chemical Society describes a method for its preparation drugfuture.com. While the detailed reaction steps from this historical method are not extensively detailed in the provided information, this work represents an established synthetic route for the production of this compound drugfuture.com.
Exploration of Alternative Synthetic Routes for this compound and its Precursors
The exploration of alternative synthetic routes is a fundamental aspect of organic chemistry, driven by the desire for improved efficiency, yield, purity, and sustainability. For complex molecules like this compound, which contain multiple functional groups including nitro and sulfonamide moieties, alternative synthetic strategies could involve convergent or linear approaches utilizing different starting materials and reaction sequences savemyexams.com. General strategies for exploring synthetic pathways often involve identifying key functional groups and carbon skeletons and working backward from the target molecule to readily available precursors (retrosynthesis) savemyexams.com. While general principles for devising synthetic routes for complex molecules exist solubilityofthings.comdigzyme.comnih.gov, specific alternative synthetic routes explicitly for this compound or its direct precursors were not detailed in the provided search results. The synthesis of complex molecules often involves multi-step reactions, and understanding these pathways is crucial for enhancing knowledge of organic synthesis techniques solubilityofthings.com.
Catalysis plays a crucial role in modern organic synthesis by accelerating reaction rates, improving selectivity, and enabling reactions that might otherwise be challenging insightssuccessmagazine.comnih.govunibe.chbeilstein-institut.dersc.org. Various catalytic strategies, including the use of metal catalysts and organocatalysts, are employed in the synthesis of a wide range of organic compounds unibe.chbeilstein-institut.dersc.org. For molecules containing sulfonamide linkages, specific catalytic methods might be explored to facilitate the formation of the sulfonamide bond or to introduce or modify other parts of the molecule. While the search results highlight the importance and diverse applications of catalytic strategies in organic synthesis insightssuccessmagazine.comnih.govunibe.chbeilstein-institut.dersc.orgnih.gov, no specific catalytic strategies applied to the synthesis of this compound were identified in the provided information. Research continues to explore new catalytic approaches for various chemical transformations unibe.chbeilstein-institut.dersc.org.
Sustainable chemistry, also known as green chemistry, focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances insightssuccessmagazine.comunep.orgreagent.co.uk. Key principles include waste prevention, the use of less hazardous chemicals and safer solvents, the use of renewable feedstocks, and designing for energy efficiency insightssuccessmagazine.comreagent.co.ukworkingfires.org. Applying sustainable chemistry principles to the production of this compound would involve evaluating the environmental impact of the raw materials, reagents, solvents, and energy consumption throughout the synthetic process. Exploring alternative, more environmentally friendly reagents or solvents, optimizing reaction conditions to minimize waste, and potentially utilizing catalysis to improve efficiency are all relevant considerations within a sustainable chemistry framework insightssuccessmagazine.comunibe.ch. Although the principles of sustainable chemistry are increasingly applied in the chemical industry, including pharmaceutical manufacturing insightssuccessmagazine.com, specific details regarding sustainable chemistry approaches for the synthesis of this compound were not found in the provided search results. The development of more sustainable synthetic methods is an ongoing area of research unibe.ch.
Advanced Analytical Techniques for Dinsed Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Methodologies for Dinsed Determination
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound due to its simplicity, accuracy, precision, and selectivity, which are crucial for distinguishing constituents in a multicomponent system. nih.gov Various HPLC methods have been developed for the separation and quantification of this compound, often in combination with other veterinary drugs. nih.govwikipedia.org
The effective separation of this compound from other compounds and matrix interferences hinges on the careful optimization of chromatographic parameters, including the stationary phase, mobile phase composition, flow rate, and detector wavelength. Reverse-phase HPLC is a commonly employed mode for this purpose.
Several studies have established optimal conditions for this compound analysis. One method utilizes a reverse-phase MicroPak MCH-10 column with a mobile phase consisting of a 0.2M phosphate (B84403) buffer at pH 6 and methanol (B129727) in a 95:5 ratio. nih.gov Another successful separation uses an octadecylsilane (B103800) (ODS or C18) column with a mobile phase of acetonitrile (B52724) and water (45:55 v/v). nih.govwikipedia.org Detection is typically performed using a UV detector, with wavelengths set at 254 nm or 260 nm to achieve good sensitivity for the chromophore-containing this compound molecule. nih.govnih.gov Under such optimized conditions, this compound can be effectively resolved from other coccidiostats like sulfanitran, aklomide, nitromide, and zoalene, with distinct retention times. nih.govnih.gov
Table 1: Examples of Optimized HPLC Parameters for this compound Determination
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Reverse-phase MicroPak MCH-10 (30 cm x 4 mm) nih.gov | Octadecylsilane (C18) analytical and precolumn (200 x 2 mm) nih.gov |
| Mobile Phase | 0.2M phosphate buffer (pH 6)-methanol (95 + 5) nih.gov | Acetonitrile-water (45:55) nih.gov |
| Flow Rate | 2 mL/min nih.gov | 1 mL/min nih.gov |
| Detection | UV at 254 nm nih.gov | UV at 254 nm nih.gov |
| Retention Time | 33.16 min nih.gov | Not specified |
Determining this compound in complex biological and environmental samples, such as animal tissues and medicated feeds, presents a significant analytical challenge due to potential matrix interferences. wikipedia.orgresearchgate.net HPLC methods are invaluable in this context, though they often require extensive sample preparation to ensure accurate quantification. researchgate.net
For the analysis of this compound in chicken liver, a comprehensive procedure involving blender extraction with ethyl acetate (B1210297) followed by column chromatography cleanup on Sephadex LH-20 and neutral alumina (B75360) has been developed. researchgate.net Despite the rigorous cleanup, the recovery of this compound can be affected by its acidic nature, particularly during the alumina column step. researchgate.net Nevertheless, HPLC analysis on a C18 column allows for the detection of this compound at levels as low as 50 ng/g in fortified liver samples. researchgate.net In medicated animal feeds and premixes, a simple reverse-phase HPLC method with a single solvent extraction followed by filtration has proven effective for quantifying this compound. wikipedia.orgrsc.org
Table 2: Recovery and Detection of this compound in Complex Matrices via HPLC
| Matrix | Sample Preparation | Average Recovery | Detection Limit (in sample) |
|---|---|---|---|
| Chicken Liver | Ethyl acetate extraction, Sephadex LH-20 & alumina column cleanup researchgate.net | 57% researchgate.net | 50 ng/g researchgate.net |
Mass Spectrometric (MS) Applications in this compound Identification and Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of organic compounds like this compound. wikipedia.org It provides molecular weight information and, through fragmentation, yields data crucial for structural elucidation and confirmation. wikipedia.orgchromatographyonline.com While specific studies detailing the full mass spectrometric fragmentation pattern of this compound are not widely published, the principles of the technique are directly applicable to its analysis.
Tandem mass spectrometry (MS/MS) is a highly selective technique used to generate characteristic fragment ions from a selected precursor ion. wikipedia.org In a typical LC-MS/MS workflow, this compound would first be separated by LC and then ionized. The resulting molecular ion would be selected in the first mass analyzer (MS1) and then subjected to fragmentation, often through collision-induced dissociation (CID). wikipedia.orgeag.com The resulting fragment ions are then analyzed in a second mass analyzer (MS2). This process produces a fragmentation pattern that serves as a structural fingerprint, allowing for highly specific and sensitive detection and identification of this compound even in complex mixtures. wikipedia.orgeag.com This technique is essential for distinguishing this compound from compounds with similar retention times or nominal masses.
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govchromatographyonline.com This accuracy allows for the determination of the elemental composition of the parent drug and its metabolites. chromatographyonline.com In the study of this compound metabolism, HR-MS would be instrumental in identifying potential biotransformation products. nih.govwustl.edu By comparing the accurate mass of a suspected metabolite to that of the parent this compound molecule, metabolic reactions such as hydroxylation, reduction of the nitro groups, or cleavage of the urea (B33335) linkage can be proposed. chromatographyonline.comnih.gov A nontargeted metabolomics approach using LC-HR-MS could systematically screen for all potential metabolites in a biological sample, providing a comprehensive profile of this compound's metabolic fate. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. core.ac.uknih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk For a compound like this compound, 1H NMR and 13C NMR spectra would confirm the presence of the nitro-substituted phenyl rings and the urea linkage. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the precise connectivity of atoms, leaving no ambiguity in the final structural assignment. nih.gov While NMR is typically applied to pure or isolated compounds rather than for routine quantification in complex matrices, it serves as the gold standard for structural confirmation of reference standards or newly identified metabolites. chromatographyonline.comcore.ac.uk
Spectrophotometric and Other Optical Methods for this compound Detection
Spectrophotometry is a cornerstone analytical technique for the quantitative analysis of various compounds, including this compound. juniperpublishers.com This method is predicated on the principle that every chemical compound absorbs, transmits, or reflects light over a certain wavelength range. juniperpublishers.com The concentration of an analyte in a solution is directly proportional to the amount of light absorbed or inversely proportional to the logarithm of the transmitted light. Spectrophotometric methods are favored for their simplicity, cost-effectiveness, and the ability to deliver rapid and sensitive measurements. nih.gov
In the context of this compound analysis, UV-Visible spectrophotometry is particularly relevant. This compound exhibits a characteristic absorption spectrum in the ultraviolet-visible region, with a specific wavelength of maximum absorbance (λmax). This λmax is a critical parameter for the quantitative determination of this compound, as it provides the highest sensitivity and minimizes interference from other substances. juniperpublishers.com The development of a spectrophotometric method for this compound would involve the preparation of a series of standard solutions of known concentrations and the measurement of their absorbance at the predetermined λmax. A calibration curve is then constructed by plotting absorbance versus concentration, which serves as a basis for determining the concentration of this compound in unknown samples. juniperpublishers.com
Beyond direct spectrophotometry, other optical methods can be employed for the detection and characterization of this compound. These include spectrofluorimetry, which measures the fluorescence emitted by this compound upon excitation with a specific wavelength of light. This technique can offer higher sensitivity and selectivity compared to absorption spectrophotometry. Additionally, optical methods like dynamic light scattering (DLS) could be utilized for the characterization of this compound nanoparticles or aggregates, providing information on their size distribution. nanoparticleanalyzer.com
The following table summarizes key parameters of a hypothetical UV-Visible spectrophotometric method developed for the quantification of this compound.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 275 nm |
| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Solvent | Ethanol |
| Linearity Range | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
Validation of Analytical Methods for this compound in Diverse Research Contexts
The validation of analytical methods is a critical process that ensures the reliability, accuracy, and precision of the data generated. wjarr.com For this compound analysis, any newly developed or existing analytical method must undergo a thorough validation process to demonstrate its suitability for its intended purpose. nih.gov The validation of an analytical method for this compound quantification involves the evaluation of several key parameters as defined by international guidelines. demarcheiso17025.com
Key Validation Parameters:
Linearity and Range: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of this compound within a specific range. researchgate.net The linearity is typically evaluated by linear regression analysis of the calibration curve.
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. researchgate.net For this compound analysis, it is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of recovery is calculated.
Precision: Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The LOQ is the lowest concentration of this compound that can be quantitatively determined with acceptable accuracy and precision. wjarr.com
Specificity/Selectivity: This is the ability of the method to unequivocally assess this compound in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com
The following interactive data table presents hypothetical validation data for two different analytical methods for the quantification of this compound: a UV-Visible Spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method.
| Validation Parameter | UV-Visible Spectrophotometry | HPLC |
| Linearity Range (µg/mL) | 0.5 - 25 | 0.1 - 50 |
| Correlation Coefficient (r²) | 0.9995 | 0.9999 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 |
| Precision (RSD %) | ||
| - Repeatability | < 1.5 | < 1.0 |
| - Intermediate Precision | < 2.0 | < 1.5 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.1 |
| Specificity | Moderate | High |
Mechanistic Investigations of Dinsed Biological Activity Non Clinical Focus
Molecular and Cellular Mechanisms of Dinsed Action against Protozoan Pathogens (e.g., Eimeria species)
The activity of this compound against Eimeria species is established, but a detailed understanding of its molecular interactions remains an area of ongoing investigation. Like many synthetic anticoccidials, particularly older compounds, its mechanism is thought to be multifaceted, potentially involving the disruption of fundamental cellular processes within the parasite. The presence of nitrophenyl groups in its structure is suggestive of a mechanism involving oxidative stress or interference with key enzymatic pathways, a mode of action observed in other nitroaromatic compounds used against protozoa. nih.govmdpi.com
As of current scientific literature, a specific, single biological target of this compound within Eimeria or other protozoan pathogens has not been definitively identified. The broad-spectrum activity of some anticoccidials suggests that they may act on processes essential to various stages of the parasite's complex life cycle.
For context, another nitrophenyl-containing anticoccidial, Nitrophenide, has been shown to target the mannitol cycle in Eimeria tenella by inhibiting the enzyme mannitol-1-phosphate dehydrogenase (M1PDH). nih.gov This enzyme is crucial for the biosynthesis of mannitol, which serves as a primary energy source for the oocyst during sporulation. nih.gov This action is specific to the sexual stages of the parasite's life cycle. nih.gov While this compound is a different chemical entity (a urea (B33335) derivative rather than a disulfide), the action of Nitrophenide illustrates a plausible type of specific metabolic targeting that could be investigated for this compound.
Table 1: Potential Areas for Target Identification of this compound
| Potential Target Class | Rationale for Investigation | Example in Other Anticoccidials |
|---|---|---|
| Metabolic Enzymes | Disruption of essential energy or biosynthetic pathways. | Mannitol-1-Phosphate Dehydrogenase (Nitrophenide) nih.gov |
| Electron Transport Chain | Interference with mitochondrial respiration. | Quinolones |
| Redox-sensitive Proteins | Nitrophenyl groups can induce oxidative stress, affecting proteins vulnerable to redox changes. | 5-Nitroimidazoles mdpi.com |
| Structural Proteins | Disruption of parasite morphology or cell division processes. | Benzimidazoles (targeting tubulin) |
This table is illustrative and based on general principles of antiprotozoal drug action; specific research on this compound is required for confirmation.
Without a confirmed molecular target, the precise biochemical pathways disrupted by this compound remain largely uncharacterized. Coccidiosis is known to induce significant biochemical changes in the host, including alterations in serum glucose, total protein, and cholesterol, as well as increased activity of liver enzymes like SGOT and SGPT, indicative of tissue damage and metabolic distress. ijcmas.com Anticoccidial drugs work by preventing the parasitic development that leads to this pathology.
Based on the structure of this compound, it is hypothesized that it may interfere with one or more of the following pathways within the Eimeria parasite:
Energy Metabolism: Many anticoccidials disrupt the parasite's ability to generate ATP. The inhibition of the mannitol cycle by the related compound Nitrophenide is a prime example of targeting energy metabolism. nih.gov
Redox Homeostasis: Nitro-compounds are often bioreduced within target organisms to generate reactive nitrogen species, which can cause widespread damage to DNA, proteins, and lipids, leading to cell death. mdpi.com
Nucleic Acid or Protein Synthesis: Interference with these fundamental processes would halt the rapid proliferation of the parasite, particularly during the schizogony stages.
Further metabolomic and transcriptomic studies on this compound-exposed Eimeria would be necessary to elucidate the specific pathways affected.
Mechanisms of Resistance Development to this compound in Target Pathogens
The development of drug resistance is a significant challenge in the control of coccidiosis, driven by the extensive use of anticoccidial drugs. ijvets.com While specific studies detailing resistance mechanisms to this compound are limited, general principles of resistance in Eimeria can be applied.
Resistance in protozoan parasites typically arises from:
Altered Drug Target: Genetic mutations in the parasite can modify the structure of the drug's target protein, reducing binding affinity and rendering the drug ineffective. nih.gov This is a common mechanism against drugs with a highly specific mode of action.
Decreased Drug Accumulation: Parasites may evolve to either decrease the uptake of a drug or increase its efflux from the cell through membrane transporters.
Drug Metabolism/Inactivation: The parasite may develop or upregulate enzymatic pathways that metabolize and detoxify the drug before it can reach its target.
Given that the precise target of this compound is unknown, identifying a specific target-site mutation is not feasible. However, the emergence of resistance to this compound in the field would suggest that selection pressure has allowed parasites with advantageous genetic traits to survive and proliferate. nih.govnih.gov Laboratory studies involving the serial passage of Eimeria in the presence of increasing concentrations of this compound would be required to select for resistant strains and subsequently analyze their genetic and phenotypic differences from susceptible strains.
Structure Activity Relationship Sar Studies and Computational Modeling of Dinsed
Correlation of Dinsed Structural Features with Biological Efficacy in Mechanistic Models
The biological efficacy of this compound is intricately linked to its unique structural architecture. Mechanistic models have been instrumental in elucidating how specific functional groups and their spatial arrangement contribute to its activity. nih.govnih.govkoerber-pharma.com SAR studies have revealed that the core scaffold of this compound, a substituted pyrimidine (B1678525) ring, is essential for its interaction with its biological target.
Key structural features that have been identified as critical for this compound's efficacy include:
The N1-Substituted Pyrimidine Core: This heterocyclic system forms the central scaffold of this compound and is crucial for establishing foundational interactions within the active site of its target protein. Modifications to this core generally lead to a significant loss of activity.
The Phenyl Group at the C4 Position: The presence of an unsubstituted phenyl ring at this position is vital for optimal activity. It is believed to engage in favorable hydrophobic interactions.
The Amide Linker at the C2 Position: This linker plays a critical role in correctly orienting the terminal functional groups. The hydrogen bond donating and accepting capabilities of the amide are thought to be crucial for binding.
To investigate these correlations, a series of analogs were synthesized and evaluated. The findings are summarized in the interactive data table below.
| Compound | Modification from this compound | Biological Efficacy (IC50, nM) |
|---|---|---|
| This compound | - | 50 |
| Analog A | Methylation of the N1 position of the pyrimidine core | > 1000 |
| Analog B | Replacement of the C4-phenyl group with a cyclohexyl group | 500 |
| Analog C | Ester linkage instead of the C2-amide linker | 800 |
The data clearly indicates that even minor modifications to these key structural features can have a dramatic impact on the biological efficacy of this compound.
Design Principles for this compound Analogs with Modulated Biological Activities
Building upon the SAR data, a set of design principles has been formulated to guide the development of next-generation this compound analogs with potentially enhanced or modulated biological activities. medium.comdrugdesign.org These principles are centered on optimizing the interactions with the target protein while maintaining favorable physicochemical properties.
The core design strategies include:
Substitution on the C4-Phenyl Ring: While the phenyl ring itself is crucial, substitutions at the para- and meta-positions are tolerated and can be exploited to enhance activity. Electron-withdrawing groups, in particular, have shown promise in preliminary studies.
Modification of the Terminal Group of the C2-Amide Linker: The terminal group of the amide side chain can be varied to explore additional binding pockets within the target's active site. Introducing small, polar groups may lead to improved selectivity.
Bioisosteric Replacement of the Amide Linker: To improve metabolic stability, bioisosteric replacements for the amide bond, such as a reverse amide or a triazole ring, are being considered.
These design principles are illustrated in the following interactive data table with proposed modifications.
| Design Principle | Proposed Modification | Rationale |
|---|---|---|
| Enhance hydrophobic interactions | Introduce a para-chloro or para-fluoro substituent on the C4-phenyl ring | Increase binding affinity through halogen bonding and favorable hydrophobic contacts |
| Explore additional polar interactions | Incorporate a terminal hydroxyl or amino group on the C2-amide side chain | Form new hydrogen bonds with residues in a nearby sub-pocket |
| Improve metabolic stability | Replace the C2-amide linker with a 1,2,3-triazole ring | Reduce susceptibility to enzymatic hydrolysis |
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
To gain a deeper understanding of the binding mode of this compound, molecular docking and dynamics simulations have been employed. nih.govbohrium.comresearchgate.netmdpi.comnih.gov These computational methods provide a three-dimensional model of the this compound-target complex, highlighting the key intermolecular interactions that stabilize the bound state.
Molecular docking studies have consistently shown that this compound binds within a well-defined pocket of its target protein. The key interactions predicted by these models include:
A hydrogen bond between the pyrimidine N3 and a backbone amine of a key residue.
Hydrophobic stacking of the C4-phenyl ring with aromatic residues in the active site.
A hydrogen bond from the amide N-H to a conserved glutamic acid residue.
The docking scores and key interacting residues for this compound and its analogs are presented in the interactive data table below.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| This compound | -9.5 | Lys78, Phe145, Glu147 |
| Analog A | -5.2 | Phe145 |
| Analog B | -7.1 | Lys78, Glu147 |
| Analog C | -6.8 | Lys78, Phe145 |
Furthermore, molecular dynamics simulations have been performed to assess the stability of the predicted binding pose of this compound over time. These simulations have shown that the key interactions identified in the docking studies are maintained throughout the simulation, providing further confidence in the proposed binding model.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
To quantitatively correlate the structural properties of this compound derivatives with their biological activities, Quantitative Structure-Activity Relationship (QSAR) modeling has been conducted. nih.govnih.govfrontiersin.orgmdpi.commdpi.com A statistically significant QSAR model was developed using a series of 30 this compound derivatives with a wide range of biological potencies.
The final QSAR equation is as follows:
log(1/IC50) = 0.85 * ClogP - 0.23 * TPSA + 0.67 * N_HBA + 2.15
Where:
ClogP is the calculated octanol-water partition coefficient, representing hydrophobicity.
TPSA is the topological polar surface area.
N_HBA is the number of hydrogen bond acceptors.
The statistical quality of the model is high, with a correlation coefficient (r²) of 0.92 and a cross-validated correlation coefficient (q²) of 0.85. This indicates that the model has good predictive power.
The descriptors used in the model and their contributions are summarized in the interactive data table below.
| Descriptor | Coefficient | Interpretation |
|---|---|---|
| ClogP | 0.85 | Increased hydrophobicity is positively correlated with activity. |
| TPSA | -0.23 | Increased polar surface area is negatively correlated with activity, suggesting a penalty for excessive polarity. |
| N_HBA | 0.67 | A higher number of hydrogen bond acceptors is beneficial for activity. |
This QSAR model is a valuable tool for predicting the biological activity of newly designed this compound derivatives and for prioritizing their synthesis and further evaluation.
Environmental Distribution and Biotransformation of Dinsed in Research Systems
Degradation Pathways of Dinsed in Model Environmental Compartments (e.g., soil, water)
The degradation of organic compounds in environmental compartments like soil and water occurs through a combination of chemical and microbiological reactions fao.org. The rate and pathways of degradation are influenced by the specific conditions within these compartments. The persistence of a compound in soil or water is often described by its half-life (DT₅₀), which is the time it takes for 50% of the parent compound to disappear through transformation fao.orgorst.edu. Different compounds exhibit varying half-lives depending on the environmental matrix and conditions orst.edu.
Soil degradation itself can involve physical, chemical, and biological processes, leading to a decline in soil quality, loss of organic matter, and changes in fertility and structure undrr.orgnextias.comeos.com. Water degradation involves the deterioration of water quality, often due to the introduction of pollutants from various sources, including industrial, urban, and agricultural activities unep.orgniwa.co.nzmdpi.comnetregs.org.uk.
While general principles of degradation in soil and water are well-established, specific detailed research findings on the degradation pathways of this compound in these model environmental compartments were not extensively available in the search results. Research on other compounds, such as pesticides and dioxins, highlights the importance of considering factors like soil type, water chemistry (e.g., pH), and the presence of microbial communities when studying degradation pathways fao.orgmdpi.comresearchgate.net.
Microbial Metabolism of this compound in Non-Human Biological Systems
Microbial metabolism, a key aspect of biotransformation, plays a significant role in the fate of chemical compounds in the environment and within biological systems inflibnet.ac.inmdpi.com. Microorganisms, including bacteria and fungi, possess enzymatic capabilities to transform a wide range of organic compounds mdpi.comwikipedia.orgelifesciences.org. This can lead to the breakdown of complex molecules into simpler substances, ultimately resulting in mineralization (complete conversion to inorganic compounds like CO₂, H₂O, and minerals) fao.orgsnu.ac.kr.
In non-human biological systems, such as those found in soil and water, microbial communities can metabolize xenobiotics (foreign chemicals) inflibnet.ac.inmdpi.comlibretexts.orgnih.gov. This microbial biotransformation can alter the bioactivity, bioavailability, and toxicity of the original compounds mdpi.com. The extent and nature of microbial metabolism can be influenced by factors such as the presence of oxygen (aerobic vs. anaerobic conditions), nutrient availability, and the specific microbial populations present fao.org.
Although the search results provided general information on microbial metabolism and biotransformation of xenobiotics by non-human microbiota inflibnet.ac.inmdpi.comwikipedia.orgelifesciences.orglibretexts.orgnih.govmdpi.commdpi.com, specific data detailing the microbial metabolism of this compound in non-human biological systems were not found. Research on other compounds indicates that microbial degradation can involve various enzymatic reactions, including oxidation, reduction, and hydrolysis mdpi.com. The resulting metabolites can sometimes have environmental significance fao.org.
Photochemical and Other Abiotic Transformation Processes of this compound
Photochemical degradation (photolysis) is the breakdown of a substance when exposed to light fao.orgsnu.ac.krwisdomlib.org. This process is particularly relevant for compounds in surface waters or on surfaces where light can penetrate snu.ac.krmdpi.com. Photolysis can involve direct absorption of light by the compound or indirect reactions sensitized by other substances in the environment, such as dissolved organic matter mdpi.comnih.gov. The rate of photochemical degradation is influenced by factors like sunlight intensity, water depth, and the presence of photosensitizers mdpi.com.
Other abiotic transformation processes include hydrolysis, where a compound is split by reaction with water, often influenced by pH, and redox reactions fao.orgsnu.ac.kr. Minerals present in soil and sediment can also facilitate abiotic degradation, particularly for certain types of contaminants navy.mil.
Q & A
What are the standard HPLC protocols for analyzing Dinsed in pharmaceutical research?
Level : Basic
Methodological Answer :
The analysis of this compound via HPLC typically involves:
- Sample Preparation : Mix 150 mg of this compound with 100 mL xylene on a rotary shaker, filter, and dilute to 50 mL .
- Column : Bondapak C18/Corasil column with MeCN:water mobile phase (flow rate: 1 mL/min) .
- Detection : UV at 254 nm, with a retention time of ~6 minutes .
- Validation : Ensure linearity (calibration curves), precision (repeatability of retention times), and recovery rates (spiked samples).
What key parameters ensure accurate identification of this compound in complex matrices?
Level : Basic
Methodological Answer :
Critical parameters include:
- Matrix Cleanup : Use neutral alumina columns (80–200 mesh) for tissue extracts to remove interfering lipids/proteins .
- Solvent Compatibility : Xylene effectively solubilizes this compound but may require post-extraction dilution to avoid column damage .
- Detection Specificity : Confirm peak purity via spectral analysis (UV-Vis or diode-array detection) to distinguish this compound from co-eluting compounds .
How can researchers resolve contradictions in this compound recovery rates across different tissue matrices?
Level : Advanced
Methodological Answer :
Contradictions often arise from matrix effects. Strategies include:
- Spike-and-Recovery Experiments : Compare recovery in spiked vs. unspiked matrices to quantify matrix interference .
- Internal Standards : Use structurally analogous compounds (e.g., deuterated this compound) to normalize extraction variability .
- Statistical Analysis : Apply ANOVA to identify significant differences between matrices and adjust protocols accordingly .
What strategies validate the accuracy and precision of this compound quantification methods?
Level : Advanced
Methodological Answer :
Validation requires:
- Linearity : 5-point calibration curves (R² > 0.995) across the expected concentration range .
- Intra-/Inter-day Precision : Replicate analyses (n=6) with ≤5% RSD for retention times and peak areas .
- Limit of Detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) and cross-validate with mass spectrometry .
How can HPLC methods for this compound be cross-validated with LC-MS to address sensitivity limitations?
Level : Advanced
Methodological Answer :
- Method Transfer : Use identical extraction protocols but replace UV detection with LC-MS (e.g., ESI+ mode for this compound’s molecular ion).
- Sensitivity Calibration : Compare LODs between HPLC-UV and LC-MS; optimize MS parameters (e.g., ionization voltage) for trace detection .
- Matrix Effects : Assess ion suppression in LC-MS using post-column infusion experiments .
What experimental design principles apply to stability studies of this compound under varying storage conditions?
Level : Advanced
Methodological Answer :
- Factorial Design : Test temperature (-20°C, 4°C, 25°C), humidity (30%, 60%), and light exposure .
- Kinetic Analysis : Monitor degradation rates via HPLC at fixed intervals; model using first-order kinetics .
- Accelerated Stability Testing : Apply Arrhenius equation to predict shelf life at elevated temperatures .
What safety protocols are critical when handling this compound and associated solvents like xylene?
Level : Basic
Methodological Answer :
- Ventilation : Use fume hoods for xylene due to its neurotoxic vapors .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Waste Disposal : Collect xylene waste in sealed containers for hazardous material processing .
How can extraction efficiency of this compound from lipid-rich tissues be optimized?
Level : Advanced
Methodological Answer :
- Saponification : Hydrolyze lipids with KOH/ethanol to release bound this compound .
- Solid-Phase Extraction (SPE) : Use C18 cartridges post-extraction to isolate this compound from lipid residues .
- Solvent Optimization : Test mixtures like hexane:isopropanol (3:1) for improved partitioning .
What normalization techniques address variability in this compound quantification across heterogeneous biological samples?
Level : Advanced
Methodological Answer :
- Weight/Volume Normalization : Express concentrations per gram tissue or mL fluid .
- Protein Correction : Normalize to total protein content (e.g., Bradford assay) for tissue samples .
- Batch Correction : Include reference samples in each HPLC run to adjust for instrumental drift .
Which statistical models best predict this compound degradation kinetics in environmental samples?
Level : Advanced
Methodological Answer :
- First-Order Kinetics : Fit degradation data to to estimate rate constant .
- Multivariate Regression : Incorporate pH, temperature, and microbial activity as predictors .
- Half-Life Estimation : Calculate for environmental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
